Zeylenone

説明

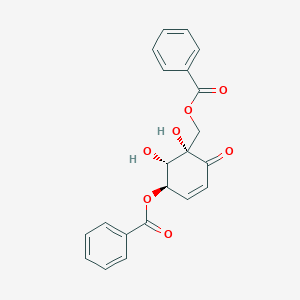

from shikimic acid; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNZIGRBVXAOSR-PLMTUMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441923 | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193410-84-3 | |

| Record name | Zeylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Zeylenone from Uvaria grandiflora: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylenone, a polyoxygenated cyclohexene, is a significant secondary metabolite isolated from the plant Uvaria grandiflora. This natural compound has garnered considerable attention within the scientific community due to its diverse and potent biological activities, including antifungal, anti-diabetic, and anticancer properties. This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its extraction, isolation, and purification. Furthermore, it summarizes the quantitative data related to its biological efficacy and elucidates its known mechanisms of action, including its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Uvaria grandiflora, a flowering plant belonging to the Annonaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, with this compound emerging as a particularly promising candidate for therapeutic development.[2] First isolated from the leaves and stems of Uvaria grandiflora, this compound is a cyclohexene oxide derivative characterized by a highly oxygenated structure.[2][3] Its demonstrated efficacy against various cancer cell lines and phytopathogenic fungi has established it as a molecule of significant interest for further investigation.[4][5]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₇ | [6] |

| IUPAC Name | [(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | [6] |

| Appearance | Amorphous pale yellow solid | [3] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Uvaria grandiflora is a multi-step process involving extraction and chromatographic separation. The following protocols are synthesized from published literature.[3][4][7]

Plant Material Collection and Preparation

-

Plant Part: Leaves, twigs, or bark of Uvaria grandiflora.[3][7][8]

-

Preparation: The plant material is air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.[4]

Extraction

-

Solvent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 1:1 (v/v) ratio is commonly used for cold percolation.[4] Alternatively, Ethyl Acetate (EtOAc) can be used for extraction.[7]

-

Procedure:

-

The powdered plant material is macerated in the chosen solvent system at room temperature.

-

The process is typically repeated three times to ensure exhaustive extraction.[4]

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to yield a syrupy residue.[4]

-

Fractionation

-

Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between methanolic water (5%) and a series of solvents of increasing polarity, such as petroleum ether, DCM, and n-butanol.[4] this compound is typically enriched in the DCM sub-extract.[4]

Chromatographic Purification

-

Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate to separate the compounds based on their affinity for the stationary phase.[7]

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column with 100% methanol as the mobile phase. This step separates compounds based on their molecular size.[7]

-

Reverse-Phase C18 (RP-C18) Column Chromatography: Final purification can be achieved using RP-C18 column chromatography with a mobile phase of methanol and water, for instance, in a 6:4 (v/v) ratio.[7]

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[3]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyls and carbonyls.[3]

Quantitative Biological Data of this compound

This compound has demonstrated a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 4.1: Antifungal and Anti-oomycete Activity

| Target Organism | EC₅₀ (μg/mL) | Reference |

| Phytophthora capsici | 6.98 | [4] |

| Colletotrichum musae | 3.37 | [4] |

Table 4.2: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Cancer Type | Reference |

| K-562 | 2.3 | Human Myeloid Leukemia | [9] |

| HeLa | 18.3 | Cervical Carcinoma | [9] |

| HCT-116 | ~15 | Colon Carcinoma | [10] |

| SKOV3 | <10 | Ovarian Carcinoma | [11] |

| SGC7901 | ~11.84 | Gastric Cancer | [2] |

| MGC803 | ~11.84 | Gastric Cancer | [2] |

Table 4.3: Enzyme Inhibitory Activity

| Enzyme | Activity | Reference |

| α-glucosidase | Significant Inhibition | [3] |

| Pancreatic Lipase | Significant Inhibition | [3] |

| Dipeptidyl Peptidase-IV (DPP-IV) | Significant Inhibition | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of key components like PI3K, AKT, and mTOR.[12] This inhibition contributes to the induction of apoptosis and suppression of cell proliferation in cancer cells.[12]

Attenuation of MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been demonstrated to attenuate this pathway by reducing the phosphorylation of ERK.[12] This action contributes to its antiproliferative effects.

Suppression of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. This compound has been found to suppress the NF-κB signaling pathway, which contributes to its ability to induce apoptosis in cancer cells.[10]

Conclusion

This compound, a natural product isolated from Uvaria grandiflora, represents a promising scaffold for the development of new therapeutic agents. Its multifaceted biological activities, including potent antifungal and anticancer effects, are underpinned by its ability to modulate critical cellular signaling pathways. The detailed protocols for its isolation and the compiled quantitative data on its efficacy provided in this guide offer a solid foundation for further research and development. Future studies should focus on optimizing its synthesis, exploring its full pharmacological potential through in vivo studies, and further elucidating its molecular mechanisms of action to pave the way for its potential clinical application.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Zeylenone-Induced Apoptosis Signaling Pathways: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the signaling pathways implicated in zeylenone-induced apoptosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on the apoptotic mechanisms of this compound, a naturally occurring cyclohexene oxide with demonstrated anti-cancer properties. The guide details the core signaling cascades, presents quantitative data in a structured format, outlines key experimental methodologies, and provides visual representations of the molecular pathways involved.

Introduction

This compound has emerged as a compound of interest in oncology research due to its ability to selectively induce apoptosis in various cancer cell lines. Understanding the intricate signaling networks that this compound modulates is crucial for its potential development as a therapeutic agent. This guide elucidates the primary pathways through which this compound exerts its pro-apoptotic effects, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways, as well as the intrinsic mitochondrial pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis induction, and the modulation of key apoptotic proteins.

Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 (Dose-dependent decrease in viability) | 24 |

| HeLa | Cervical Carcinoma | Not explicitly stated, but effective concentrations used were 1.64, 3.27, 6.54 | 12, 24, 48, 72 |

| CaSki | Cervical Carcinoma | Not explicitly stated, but effective concentrations used were 1.64, 3.27, 6.54 | 12, 24, 48, 72 |

| SGC7901 | Gastric Cancer | 3.3, 6.6, 13.2 (Dose-dependent decrease in viability) | 24 |

| MGC803 | Gastric Cancer | 3.3, 6.6, 13.2 (Dose-dependent decrease in viability) | 24 |

| PC-3 | Prostate Carcinoma | 4.19 | 24 |

| U251 | Glioblastoma | 5.161 | Not Specified |

| A172 | Glioblastoma | 6.440 | Not Specified |

Table 2: Apoptosis Rates Induced by this compound

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Method |

| SKOV3 | 2.5, 5, 10 | Significantly increased (specific values not provided) | Flow Cytometry |

| SGC7901 | 13.2 | 48.21 | Annexin V-FITC/PI Staining |

| MGC803 | 13.2 | 64.58 | Annexin V-FITC/PI Staining |

| PC-3 | Dose-dependent | Increased apoptosis observed | Annexin V-FITC/PI Staining |

Table 3: this compound-Induced Changes in Apoptotic Protein Expression

| Cell Line | Protein | Change in Expression |

| SKOV3 | Bax | Increased |

| Bcl-2 | Decreased | |

| Caspase-3 | Increased | |

| Cytochrome c (cytosolic) | Increased | |

| AIF (cytosolic) | Increased | |

| p-JAK | Decreased | |

| p-STAT | Decreased | |

| HeLa & CaSki | Bax | Increased |

| Bad | Increased | |

| Bcl-2 | Decreased | |

| Bcl-xL | Decreased | |

| Cleaved Caspase-3, -7, -9 | Increased | |

| Cytochrome c (cytosolic) | Increased | |

| AIF (cytosolic) | Increased | |

| p-PI3K | Decreased | |

| p-AKT | Decreased | |

| p-mTOR | Decreased | |

| p-ERK | Decreased | |

| SGC7901 & MGC803 | Bax | Increased |

| Bcl-2 | Decreased | |

| Bcl-xL | Decreased | |

| Pro-caspase-3 | Decreased | |

| p-AKT | Decreased | |

| p-ERK | Decreased | |

| PC-3 | Bax | Increased |

| Bcl-2 | Decreased | |

| Bcl-xL | Decreased | |

| Cleaved Caspase-3, -7, -8, -9 | Increased | |

| Cleaved PARP | Increased | |

| Bid | Cleaved to tBid |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through a multi-pronged approach, targeting several critical signaling pathways that regulate cell survival and death.

Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism of this compound-induced apoptosis is the activation of the intrinsic pathway, which is centered on the mitochondria. This compound treatment leads to a decrease in the mitochondrial membrane potential (MMP).[1] This disruption is associated with the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][4] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[2][5] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1][3]

References

- 1. Zearalenone Induces Apoptosis and Cytoprotective Autophagy in Chicken Granulosa Cells by PI3K-AKT-mTOR and MAPK Signaling Pathways [mdpi.com]

- 2. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zeylenone in Cell Cycle Arrest of Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a promising small molecule with potent anti-tumor activities. Extensive research has demonstrated its ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. A key mechanism underlying its anti-cancer effects is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can ultimately lead to programmed cell death. This in-depth technical guide provides a comprehensive overview of the role of this compound in the cell cycle arrest of tumor cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across different human cancer cell lines, providing a comparative measure of its cytotoxic efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HeLa | Cervical Carcinoma | ~13.08 | 24 |

| CaSki | Cervical Carcinoma | ~6.54 | 24 |

| PC-3 | Prostate Cancer | 4.19 | 24 |

| DU145 | Prostate Cancer | 40 | 48 |

| U251 | Glioblastoma | 5.161 | Not Specified |

| A172 | Glioblastoma | 6.440 | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Table 2: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cells

This table presents the quantitative data from flow cytometry analysis, demonstrating the dose- and time-dependent effects of this compound on the cell cycle distribution of HeLa and CaSki cervical cancer cells.[1]

HeLa Cells

| Treatment | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (0 µM) | 12 | 60.2 | 25.1 | 14.7 |

| 3.27 µM this compound | 12 | 65.8 | 21.3 | 12.9 |

| 6.54 µM this compound | 12 | 70.1 | 18.5 | 11.4 |

| 13.08 µM this compound | 12 | 75.3 | 15.2 | 9.5 |

| Control (0 µM) | 24 | 58.9 | 26.3 | 14.8 |

| 3.27 µM this compound | 24 | 68.2 | 20.1 | 11.7 |

| 6.54 µM this compound | 24 | 74.5 | 16.3 | 9.2 |

| 13.08 µM this compound | 24 | 80.1 | 12.1 | 7.8 |

| Control (0 µM) | 48 | 57.5 | 27.1 | 15.4 |

| 3.27 µM this compound | 48 | 72.3 | 17.5 | 10.2 |

| 6.54 µM this compound | 48 | 78.9 | 13.2 | 7.9 |

| 13.08 µM this compound | 48 | 85.2 | 9.5 | 5.3 |

CaSki Cells

| Treatment | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (0 µM) | 12 | 55.4 | 30.2 | 14.4 |

| 1.64 µM this compound | 12 | 53.1 | 33.5 | 13.4 |

| 3.27 µM this compound | 12 | 50.8 | 36.8 | 12.4 |

| 6.54 µM this compound | 12 | 48.2 | 40.1 | 11.7 |

| Control (0 µM) | 24 | 54.8 | 31.1 | 14.1 |

| 1.64 µM this compound | 24 | 51.2 | 36.2 | 12.6 |

| 3.27 µM this compound | 24 | 47.9 | 41.3 | 10.8 |

| 6.54 µM this compound | 24 | 44.1 | 45.8 | 10.1 |

| Control (0 µM) | 48 | 53.9 | 32.4 | 13.7 |

| 1.64 µM this compound | 48 | 48.7 | 39.8 | 11.5 |

| 3.27 µM this compound | 48 | 43.5 | 46.2 | 10.3 |

| 6.54 µM this compound | 48 | 39.8 | 50.3 | 9.9 |

Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound

This compound treatment leads to significant alterations in the expression of key proteins that regulate cell cycle progression. The following table summarizes the observed effects on these proteins.

| Protein | Function | Effect of this compound | Cancer Cell Line(s) |

| p21 (WAF1/CIP1) | CDK inhibitor, promotes cell cycle arrest | Upregulation | Glioblastoma, Cervical |

| p27 (KIP1) | CDK inhibitor, promotes cell cycle arrest | Upregulation | Glioblastoma |

| Cyclin D1 | Promotes G1/S transition | Downregulation | Prostate |

| Cyclin E | Promotes G1/S transition | Downregulation | Cervical |

| CDK4 | Partner for Cyclin D, promotes G1/S transition | Downregulation | Prostate |

| p-Rb | Phosphorylated (inactive) Retinoblastoma protein | Downregulation | Glioblastoma |

Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest

This compound exerts its effects on the cell cycle through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Figure 1: this compound-induced G0/G1 arrest in glioblastoma cells.

Figure 2: this compound's inhibition of the PI3K/AKT/mTOR pathway.

Figure 3: this compound's modulation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on tumor cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, CaSki)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired time periods (e.g., 12, 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[1]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation following this compound treatment.

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p21, p27, Cyclin D1, CDK4, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment with this compound, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest in various tumor cell types. Its mechanism of action involves the intricate modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, and the regulation of critical cell cycle proteins such as p21, p27, and cyclin D1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and its derivatives in oncology. Further investigation into the precise molecular targets and the development of more potent analogs will be crucial in translating these promising preclinical findings into effective cancer therapies.

References

Zeylenone's Impact on the PI3K/AKT/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylenone, a naturally occurring cyclohexene oxide first isolated from the leaves of Uvaria grandiflora, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2] Emerging research has pinpointed its mechanism of action to the modulation of key cellular signaling pathways, with a pronounced inhibitory effect on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including cervical and ovarian carcinomas.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the PI3K/AKT/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and drug development efforts.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell growth and survival. This compound exerts its anti-cancer effects by attenuating this pathway at multiple key junctures. In cervical carcinoma cells, this compound has been shown to substantially suppress the phosphorylation of PI3K, AKT, and mTOR, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[1] This inhibitory action disrupts the pro-survival signals that are often hyperactive in cancer cells, thereby sensitizing them to programmed cell death.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on cancer cell viability have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate this compound's potent cytotoxic activity against cervical and ovarian cancer cell lines.

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines [1]

| Cell Line | 12h (µM) | 24h (µM) | 48h (µM) | 72h (µM) |

| HeLa | 13.01 ± 1.12 | 8.54 ± 0.76 | 6.27 ± 0.59 | 4.89 ± 0.43 |

| CaSki | 6.45 ± 0.58 | 4.12 ± 0.39 | 3.21 ± 0.31 | 2.56 ± 0.24 |

Table 2: Effect of this compound on Ovarian Carcinoma Cell Viability [3]

| Cell Line | Concentration (µmol/L) | Treatment Duration | Effect |

| SKOV3 | 2.5, 5, 10 | 24h | Dose-dependent decrease in cell viability |

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed experimental protocols are provided below.

Cell Culture and Reagents

-

Cell Lines: HeLa (human cervical adenocarcinoma), CaSki (human cervical epidermoid carcinoma), and SKOV3 (human ovarian adenocarcinoma) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1%.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 12, 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software, with β-actin serving as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is used to quantify apoptosis.

-

Treat cells with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

Logical Relationship of this compound's Cellular Effects

The inhibition of the PI3K/AKT/mTOR pathway by this compound initiates a series of downstream events that collectively contribute to its anti-cancer activity. This logical progression from pathway inhibition to cellular outcomes is a key aspect of its therapeutic potential.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of this pathway and evaluating its efficacy and safety in preclinical and clinical settings. The continued investigation of natural compounds like this compound holds promise for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Zeylenone's Impact on the MAPK/ERK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylenone, a naturally occurring cyclohexene oxide isolated from Uvaria grandiflora, has emerged as a potent anti-cancer agent with demonstrated efficacy across various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic effects, with a primary focus on its impact on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by modulating this and other related pathways, such as the PI3K/Akt/mTOR pathway.[3][4] This guide will explore the intricate interactions of this compound with these signaling networks.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| PC-3 | Prostate Carcinoma | 24 | 4.19 | [5] |

| CaSki | Cervical Carcinoma | 12 | 13.08 | [4] |

| CaSki | Cervical Carcinoma | 24 | 6.54 | [4] |

| CaSki | Cervical Carcinoma | 48 | 3.27 | [4] |

| SGC7901 | Gastric Cancer | 24 | ~11.84 | [6] |

| MGC803 | Gastric Cancer | 24 | ~5.92 | [6] |

Table 2: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Observed Effect | Reference |

| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 | 24 | Dose-dependent decrease in cell viability; significant increase in apoptosis and loss of mitochondrial membrane potential. | [7] |

| PC-3 | Prostate Carcinoma | 6.54 | 24 | Morphological changes indicative of apoptosis; decreased adherent capacity. | [5] |

| HeLa & CaSki | Cervical Carcinoma | Not specified | Not specified | Suppressed cell proliferation, induced cell cycle arrest, and increased apoptosis. | [3] |

| SGC7901 & MGC803 | Gastric Cancer | 2.96, 5.92, 11.84, 23.68, 47.37 | 24 | Dose-dependent suppression of cell viability. | [6] |

Table 3: this compound's Impact on Key Signaling Proteins

| Cell Line | Cancer Type | This compound Treatment | Protein | Change in Expression/Phosphorylation | Reference |

| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | p-JAK, p-STAT | Significantly decreased | [7] |

| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | Cytochrome c, AIF (cytosolic) | Increased | [7] |

| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | Caspase-3, Fas, Fasl, Bax | Increased | [7] |

| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | Bcl-2 | Decreased | [7] |

| PC-3 | Prostate Carcinoma | Not specified | Pro-Caspase-9, -8, -7, -3, PARP | Decreased | [5] |

| PC-3 | Prostate Carcinoma | Not specified | Cleaved Caspase-9, -8, -7, -3, Cleaved PARP | Increased | [5] |

| PC-3 | Prostate Carcinoma | Not specified | Bcl-2, Bcl-xL | Decreased | [5] |

| PC-3 | Prostate Carcinoma | Not specified | Bax, truncated Bid | Increased | [5] |

| HeLa & CaSki | Cervical Carcinoma | Not specified | p-PI3K, p-ERK | Decreased | [3] |

| HeLa & CaSki | Cervical Carcinoma | Not specified | FAS, FADD, Cleaved Caspase-8 | Increased | [8] |

| HeLa & CaSki | Cervical Carcinoma | Not specified | BID, pro-caspase-8 | Decreased | [8] |

| Gastric Cancer Cells | Gastric Cancer | Not specified | MMP-2, MMP-9 | Downregulated | [9] |

| Gastric Cancer Cells | Gastric Cancer | Not specified | p-AKT, p-ERK | Inhibited | [9] |

| DU145 | Prostate Cancer | Not specified | MMP-2, MMP-9, Fibronectin-1, Vimentin, Wnt5a, β-catenin, Cyclin D1 | Decreased | [5] |

| DU145 | Prostate Cancer | Not specified | TIMP-1, Collagen-1, E-cadherin | Increased | [5] |

Signaling Pathway Diagrams

The following diagrams illustrate the MAPK/ERK signaling cascade and associated pathways, highlighting the points of intervention by this compound.

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

Caption: this compound's attenuation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., PC-3, CaSki, SGC7901) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM) for specified durations (e.g., 12, 24, 48, 72 hours).[4] A control group with DMSO alone should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of this compound.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[3][7] Its mechanism of action is closely linked to the attenuation of the MAPK/ERK and PI3K/Akt/mTOR signaling pathways.[3][9] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the direct molecular targets of this compound within these cascades and evaluating its efficacy and safety in more complex in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. The ERK-MAPK Pathway Regulates Longevity through SKN-1 and Insulin-like Signaling in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the anti-proliferative effects of Zeylenone

An In-depth Technical Guide on the Anti-proliferative Effects of Zeylenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring cyclohexene oxide isolated from the leaves of Uvaria grandiflora, has emerged as a promising phytocompound with significant anti-cancer properties.[1][2] Extensive research demonstrates its ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, detailing its mechanisms of action, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and workflows are visualized using diagrams.

Anti-proliferative and Cytotoxic Activity

This compound exhibits potent cytotoxic effects against numerous cancer cell lines in a dose- and time-dependent manner.[3][4] Its efficacy has been demonstrated in cancers of the ovary, prostate, cervix, stomach, and colon.[3][5][6][7] Notably, studies have shown that this compound has a higher cytotoxicity towards cancer cells compared to noncancerous cell lines, suggesting a degree of tumor-selective toxicity.[5] The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), as summarized in Table 1.

Data Presentation: Quantitative Analysis of Cytotoxicity

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| PC-3 | Prostate Carcinoma | 4.19 | 24 | [5] |

| CaSki | Cervical Carcinoma | ~6.54 | 24 | [4] |

| HeLa | Cervical Carcinoma | Not specified | - | [4][6] |

| SKOV3 | Ovarian Carcinoma | Not specified (tested at 2.5, 5, 10) | 24 | [3] |

| HCT-116 | Colon Carcinoma | ~15 (maximum inhibitory effect) | Not specified | |

| U2OS | Osteosarcoma | ~10 | 24 | [8] |

| HOS | Osteosarcoma | ~12 | 24 | [8] |

| U251 | Glioblastoma | < 5 (for derivative CA) | Not specified | [9] |

| A172 | Glioblastoma | < 5 (for derivative CA) | Not specified | [9] |

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-proliferative effects by modulating several critical signaling pathways that are often deregulated in cancer. These include the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.

Inhibition of PI3K/Akt/mTOR and MAPK/ERK Pathways

The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are crucial for cell survival, proliferation, and growth. In cervical and gastric cancer cells, this compound has been shown to significantly attenuate these pathways.[1][6][10] Treatment with this compound leads to a decrease in the phosphorylation levels of key proteins such as PI3K, Akt, mTOR, and ERK, thereby inhibiting the downstream signaling that promotes cancer cell proliferation and survival.[1][4][6]

Mandatory Visualization: PI3K/Akt and MAPK/ERK Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways.

Inhibition of the JAK/STAT Pathway

In ovarian carcinoma cells, this compound's anti-proliferative and pro-apoptotic effects are linked to the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] Treatment with this compound significantly decreases the phosphorylation of JAK and STAT proteins, which are critical for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression involved in cell proliferation and survival.[3]

Mandatory Visualization: JAK/STAT Pathway Inhibition

Caption: this compound suppresses the activation of the JAK/STAT signaling pathway.

Suppression of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Its overexpression is linked to cancer progression. In colon cancer cells, this compound treatment suppresses NF-κB activation by inhibiting the phosphorylation of its inhibitor, IκBα.[11] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including those involved in proliferation (cyclin D1, PCNA) and metastasis.[11]

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mitochondrial (Intrinsic) Pathway

This compound treatment leads to a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[3][5][6] This disruption results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[3] The process is regulated by the Bcl-2 family of proteins; this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][5] Released cytochrome c activates a caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[1][5]

Death Receptor (Extrinsic) Pathway

Evidence also points to this compound's ability to activate the extrinsic apoptotic pathway. In ovarian and prostate cancer cells, it increases the expression of Fas and its ligand (FasL).[3][5] The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave the Bid protein to tBid, linking the extrinsic pathway to the mitochondrial pathway.[5]

Data Presentation: Modulation of Apoptosis-Related Proteins

Table 2: Effect of this compound on Key Apoptosis-Related Proteins

| Protein | Function | Effect of this compound | Cancer Type | Citation |

| Pro-Apoptotic | ||||

| Bax | Promotes mitochondrial permeabilization | Increased | Prostate, Gastric, Ovarian | [1][3][5] |

| Fas / FasL | Death receptor and ligand | Increased | Ovarian, Prostate | [3][5] |

| Cytochrome c | Activates caspase-9 | Increased (in cytosol) | Ovarian | [3] |

| AIF | Induces caspase-independent apoptosis | Increased (in cytosol) | Ovarian | [3] |

| Cleaved Caspase-9 | Initiator caspase (intrinsic) | Increased | Prostate | [5] |

| Cleaved Caspase-8 | Initiator caspase (extrinsic) | Increased | Prostate | [5] |

| Cleaved Caspase-3 | Executioner caspase | Increased | Ovarian, Prostate, Gastric | [1][3][5] |

| Cleaved PARP | Substrate of cleaved caspase-3 | Increased | Prostate | [5] |

| Anti-Apoptotic | ||||

| Bcl-2 | Inhibits mitochondrial permeabilization | Decreased | Ovarian, Prostate, Gastric | [1][3][5] |

| Bcl-xL | Inhibits mitochondrial permeabilization | Decreased | Prostate, Gastric | [1][5] |

Mandatory Visualization: Apoptosis Pathways Activated by this compound

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by causing cell cycle arrest, primarily at the G1/S or G0/G1 phase.[6][9][12] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.

The mechanism involves the modulation of key cell cycle regulatory proteins. A derivative of this compound was shown to induce G0/G1 arrest in glioblastoma cells by upregulating the cyclin-dependent kinase inhibitors (CDKIs) p27 and p16.[9][12] In other cancer types, this compound has been observed to upregulate p53 and p21 and downregulate proteins like Cdc25A and Cyclin D1 that promote G1 to S phase transition.[5][11]

Data Presentation: Modulation of Cell Cycle Proteins

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins

| Protein | Function | Effect of this compound | Cancer Type | Citation |

| p53 | Tumor suppressor, induces p21 | Upregulated | Glioma | [5] |

| p21 | CDKI, inhibits G1/S transition | Upregulated | Glioma | [5] |

| p27 | CDKI, inhibits G1/S transition | Upregulated | Glioblastoma | [9][12] |

| p16 | CDKI, inhibits G1/S transition | Upregulated | Glioblastoma | [9][12] |

| Cyclin D1 | Promotes G1/S transition | Downregulated | Colon, Prostate | [5][11] |

| Cdc25A | Phosphatase, promotes G1/S transition | Downregulated | Glioma | [5] |

| Cdc2 / P-Cdc2 | Kinase, involved in cell cycle progression | Downregulated | Glioma | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the anti-proliferative effects of this compound.

Mandatory Visualization: Experimental Workflow

Caption: General workflow for investigating this compound's anti-cancer effects.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

-

Cell Plating: Seed cells (e.g., 1x10⁴ to 1x10⁵ cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins in a cell lysate.[15][16]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix the protein lysates with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-polyacrylamide gel and separate them by size via electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt) overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18]

-

Analysis: Use a loading control (e.g., β-actin) to normalize the protein levels and perform densitometric analysis to quantify changes in expression.[11]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[19]

-

Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[20]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[21]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[21]

-

Data Acquisition: Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20] An increase in the G0/G1 population indicates a G1 arrest.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its multi-faceted anti-proliferative effects. It effectively inhibits cancer cell growth by inducing apoptosis through both mitochondrial and death-receptor pathways and by causing cell cycle arrest at the G1/S checkpoint. These effects are mediated by the modulation of several key oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound.

References

- 1. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound from Uvaria grandiflora Roxb. Induces Apoptosis in Colon Cancer Cells Through Suppression of NF-κB Signalling [wisdomlib.org]

- 12. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Zeylenone: A Promising Natural Compound in Oncology Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Zeylenone, a naturally occurring cyclohexene oxide first isolated from the plant Uvaria grandiflora, is emerging as a significant compound of interest in the field of oncology.[1][2][3] Extensive preclinical research has demonstrated its potent anti-cancer properties across a range of malignancies, including cervical, ovarian, gastric, and prostate cancers, as well as glioblastoma and chronic myelogenous leukemia.[1][2][4][5][6] This technical guide provides a comprehensive overview of this compound's anti-cancer potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest). These effects are mediated by its ability to modulate multiple critical intracellular signaling pathways.

1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis in cancer cells.[4][5] This is achieved through the activation of the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

-

Mitochondrial Disruption: this compound decreases the mitochondrial membrane potential, a critical early event in apoptosis.[4][5][7] This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[4][7]

-

Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic members like Bax and Bad while decreasing anti-apoptotic members such as Bcl-2 and Bcl-XL.[4][7]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of executioner enzymes known as caspases, including caspase-3, -7, and -9, which dismantle the cell.[5][7]

-

Fas/FasL Pathway: this compound has been shown to upregulate the expression of Fas and Fas Ligand (FasL), key components of the extrinsic apoptosis pathway.[4]

2. Cell Cycle Arrest:

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2][5][8] This prevents the cells from entering the S phase, where DNA replication occurs. The key mechanisms involved are:

-

Interference with EZH2: In glioblastoma cells, a derivative of this compound was found to interfere with the Enhancer of zeste homolog 2 (EZH2).[1][2][8] EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes.

-

Upregulation of CDKIs: By interfering with EZH2, this compound leads to the increased expression of Cyclin-Dependent Kinase Inhibitors (CDKIs) such as p16 and p27.[1][2][8] These proteins bind to and inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby causing arrest at the G0/G1 checkpoint.[1][2]

3. Modulation of Key Signaling Pathways:

This compound's ability to induce apoptosis and cell cycle arrest stems from its influence on several crucial signaling pathways that are often deregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to attenuate this pathway by inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR.[5][7][9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. This compound treatment leads to the downregulation of this pathway, contributing to its anti-proliferative effects.[5][7]

-

JAK/STAT Pathway: In ovarian carcinoma and chronic myelogenous leukemia, this compound inhibits the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly by decreasing the phosphorylation of JAK2 and STAT3.[4][6] This pathway is critical for cell survival and proliferation.

-

Wnt/β-catenin Pathway: this compound has also been reported to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells.[1][2]

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified across various human cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Carcinoma | Specific value not cited, but effective | [5] |

| CaSki | Cervical Carcinoma | Concentrations of 1.64-26.16 µM tested | [7] |

| SKOV3 | Ovarian Carcinoma | Concentrations of 2.5, 5, 10 µM tested | [4] |

| K562 | Chronic Myelogenous Leukemia | Dose-dependent decrease in viability | [6] |

| U251 | Glioblastoma | Lowest IC50 among derivatives tested | [1][8] |

| A172 | Glioblastoma | Effective at low doses | [1] |

| HOS | Osteosarcoma | Effective in combination with cisplatin | [10] |

| U2OS | Osteosarcoma | Effective in combination with cisplatin | [10] |

Note: Specific IC50 values are not always provided in the abstracts, but the effective concentration ranges are noted.

In Vivo Efficacy

Preclinical studies using animal models have confirmed the anti-tumor activity of this compound in vivo. In xenograft models using HeLa cervical cancer cells and K562 leukemia cells, administration of this compound led to significant suppression of tumor growth with low toxicity to the host.[5][6] These studies demonstrated that the mechanism of action in vivo mirrors the in vitro findings, with decreased levels of phosphorylated PI3K, ERK, Jak2, and Src observed in the tumor tissues.[5][6]

Key Experimental Methodologies

The following sections detail the standard protocols for the key experiments used to characterize the anti-cancer effects of this compound.

Cell Viability Assay (CCK-8/MTT Assay)

This assay is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. CCK-8 (Cell Counting Kit-8) uses a similar principle with a more soluble WST-8 tetrazolium salt.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Reagent Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, Bcl-2, Bax, p27) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Visualizations: Signaling Pathways and Workflows

This compound's Anti-Cancer Signaling Pathways

Caption: this compound's multi-pathway inhibition leading to apoptosis and cell cycle arrest.

Experimental Workflow for Evaluating this compound

Caption: Standard workflow for preclinical evaluation of this compound as an anti-cancer agent.

References

- 1. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 3. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early Studies on Zeylenone Cytotoxicity In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early in vitro studies on the cytotoxicity of Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anticancer properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in this compound-induced cell death.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its efficacy in different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| HeLa | Cervical Cancer | ~6.54 | 24 | MTT |

| CaSki | Cervical Cancer | ~3.27 | 24 | MTT |

| SKOV3 | Ovarian Cancer | 2.5, 5, 10 (dose-dependent decrease in viability) | 24 | CCK-8 |

| PC-3 | Prostate Cancer | 4.19 | 24 | MTT |

| SGC7901 | Gastric Cancer | Not explicitly stated, but viability decreased with 2.96-47.37 µM | 24 | MTT[1] |

| MGC803 | Gastric Cancer | Not explicitly stated, but viability decreased with 2.96-47.37 µM | 24 | MTT[1] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to assess this compound's cytotoxicity in the cited early studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-